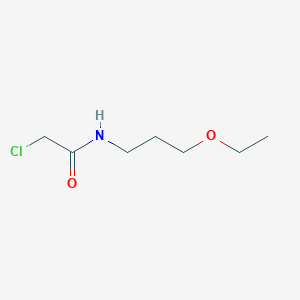

2-chloro-N-(3-ethoxypropyl)acetamide

Description

Contextual Significance of Acetamide (B32628) Derivatives in Organic Synthesis

Acetamide derivatives are fundamental building blocks in organic synthesis, prized for their versatility and the stability of the amide bond. cambridge.org This functional group is a cornerstone in the structure of numerous natural products, pharmaceuticals, and agrochemicals. ijpsr.info In synthetic chemistry, acetamides serve as crucial precursors for the construction of more complex molecular architectures, including various heterocyclic compounds. researchgate.net Their ability to participate in a wide array of chemical transformations, coupled with their role in modulating the physicochemical properties of molecules, underscores their importance in the design and development of novel chemical entities. ijpsr.infonih.gov

Overview of Halogenated Acetamides as Reactive Intermediates

The introduction of a halogen, such as chlorine, onto the acetyl group of an acetamide dramatically enhances its chemical reactivity. Halogenated acetamides, particularly α-chloroacetamides, are potent electrophiles. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic attack. researchgate.net This reactivity is the basis for their extensive use as alkylating agents for various nucleophiles, including those containing oxygen, nitrogen, and sulfur atoms. researchgate.netscielo.org.za This property allows for the facile construction of new carbon-heteroatom bonds, a critical step in the synthesis of many valuable compounds. Consequently, chloroacetamides are considered highly versatile reactive intermediates for creating diverse molecular frameworks, such as aziridines, lactams, and other heterocyclic systems. researchgate.netarkat-usa.org

Research Trajectories and Emerging Opportunities in Chloroacetamide Compound Studies

Current research into chloroacetamide compounds is robust and multifaceted. A primary trajectory has been their development and application as pre-emergence herbicides in agriculture. cambridge.orgresearchgate.netresearchgate.net The mode of action for their herbicidal activity involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for plant growth. researchgate.netcambridge.org

Beyond agriculture, there is a burgeoning interest in the medicinal chemistry applications of chloroacetamides. Researchers are exploring their potential as antimicrobial, antifungal, and anticancer agents. ijpsr.infonih.govnih.gov The ability of the chloroacetamide moiety to act as a covalent inhibitor by alkylating specific biological nucleophiles, such as cysteine residues in enzymes, is a key area of investigation for developing targeted therapies. rsc.org Emerging opportunities lie in the synthesis of novel chloroacetamide derivatives with enhanced selectivity and biological activity, as well as their use as chemical probes to study biological processes. nih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(3-ethoxypropyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClNO2/c1-2-11-5-3-4-9-7(10)6-8/h2-6H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNQRXCWDCNGAGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401290882 | |

| Record name | 2-Chloro-N-(3-ethoxypropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401290882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10263-65-7 | |

| Record name | 2-Chloro-N-(3-ethoxypropyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10263-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-(3-ethoxypropyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401290882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro N 3 Ethoxypropyl Acetamide

Chloroacetylation Routes to N-(3-Ethoxypropyl)acetamide

Chloroacetylation of the primary amine, 3-ethoxypropan-1-amine, represents the most direct and widely employed strategy for the synthesis of 2-chloro-N-(3-ethoxypropyl)acetamide. This transformation can be achieved through various methods, primarily involving the use of highly reactive chloroacetylating agents.

Amidation Reactions via Acid Chlorides or Activated Esters

The formation of the amide bond in this compound is classically achieved through the reaction of 3-ethoxypropan-1-amine with a chloroacetylating agent. The most common and efficient of these is chloroacetyl chloride. This method is a specific example of the Schotten-Baumann reaction, where an amine is acylated by an acid chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

General protocols for the synthesis of N-substituted chloroacetamides involve the dropwise addition of chloroacetyl chloride to a solution of the corresponding amine. ijpsr.info A variety of solvents can be employed, including water, dichloromethane, and toluene, often in a two-phase system to facilitate product separation. researchgate.net The choice of base is also flexible, with both inorganic bases like sodium hydroxide (B78521) or potassium carbonate and organic bases such as triethylamine (B128534) or pyridine (B92270) being effective. researchgate.netorgsyn.org

While the use of acid chlorides is prevalent due to their high reactivity, activated esters of chloroacetic acid also serve as effective acylating agents. These reagents can be prepared by reacting chloroacetic acid with a coupling agent. Although less reactive than acid chlorides, activated esters offer the advantage of milder reaction conditions and can be beneficial when dealing with sensitive substrates.

Utilization of Chloroacetyl Halides in Amide Bond Formation

Chloroacetyl chloride is the most prominent chloroacetyl halide used for the synthesis of this compound. Its high reactivity ensures efficient conversion of the primary amine to the desired amide. Experimental procedures for the synthesis of various N-alkyl and N-aryl chloroacetamides consistently demonstrate the utility of this reagent. ijpsr.info

A general laboratory procedure involves dissolving the amine in a suitable solvent and cooling the mixture, often to 0°C, before the slow addition of chloroacetyl chloride. orgsyn.org The reaction is typically stirred for a period at room temperature to ensure completion. The workup usually involves washing with aqueous solutions to remove the base and any unreacted starting materials, followed by drying and removal of the solvent to yield the crude product, which can then be purified by recrystallization or chromatography.

The table below summarizes typical reaction conditions for the chloroacetylation of amines, which are applicable to the synthesis of this compound.

| Amine Substrate | Chloroacetylating Agent | Solvent | Base | Typical Yield (%) |

| Various aliphatic and aromatic amines | Chloroacetyl chloride | Aqueous | Excess amine | Not specified |

| Substituted anilines | Chloroacetyl chloride | Dichloromethane | Triethylamine | Not specified |

| Benzyl 4-(4-(methoxycarbonyl)phenyl-amino)piperidine-1-carboxylate | Chloroacetyl chloride | Ethyl acetate | Pyridine | 94 |

Strategies for N-Alkyl Chloroacetamide Synthesis

Beyond the direct chloroacetylation of a pre-formed amine, alternative strategies exist for the synthesis of N-alkyl chloroacetamides like this compound. These methods can offer advantages in terms of substrate scope and functional group tolerance.

Direct Coupling Methods with Primary Amines

While the primary route to this compound involves the acylation of 3-ethoxypropan-1-amine, an alternative approach is the N-alkylation of 2-chloroacetamide (B119443) with a suitable 3-ethoxypropyl halide. This method, however, is less common for the synthesis of secondary amides from primary amides due to the potential for over-alkylation and the relatively low nucleophilicity of the amide nitrogen.

Palladium-Catalyzed Aminocarbonylation Approaches

Palladium-catalyzed aminocarbonylation represents a powerful and versatile method for the synthesis of amides. In this approach, a carbonyl group is introduced between an organic halide and an amine in the presence of carbon monoxide and a palladium catalyst. While specific examples for the direct synthesis of this compound via this method are not prevalent in the literature, the general principles can be applied.

For instance, a hypothetical route could involve the palladium-catalyzed aminocarbonylation of a suitable chloro-substituted substrate with 3-ethoxypropan-1-amine. The success of such a reaction would depend on the careful selection of the palladium catalyst, ligands, and reaction conditions to achieve high selectivity and yield. Research in this area has demonstrated the feasibility of carbonylative coupling of bromoacetonitrile (B46782) with various amines to produce 2-cyano-N-acetamides, showcasing the potential of this methodology for constructing related structures. researchgate.net

Novel Synthetic Pathways for Ethoxypropyl Chain Incorporation

A patented method for the preparation of 3-ethoxypropylamine (B153944) involves a two-step process starting from acrylonitrile (B1666552) and ethanol (B145695). researchgate.net In the first step, a Michael addition of ethanol to acrylonitrile, catalyzed by a base such as sodium methoxide, yields 3-ethoxypropionitrile. The subsequent step involves the catalytic hydrogenation of the nitrile to the corresponding primary amine. This process is outlined in the table below.

| Starting Materials | Intermediate | Final Product | Catalyst |

| Acrylonitrile, Ethanol | 3-Ethoxypropionitrile | 3-Ethoxypropan-1-amine | Step 1: Sodium methoxide; Step 2: Raney Nickel |

This method provides an efficient and scalable route to the 3-ethoxypropylamine precursor, which can then be used in the chloroacetylation step to produce the final product. The development of new catalytic systems and reaction conditions for both the cyanoethylation and the nitrile reduction steps continues to be an active area of research, aiming to improve yields, reduce costs, and enhance the environmental profile of the synthesis.

Functionalization of Alkenes via Aminochlorination Reactions

While not a direct route to this compound, the functionalization of alkenes through aminochlorination represents an advanced strategy for creating chloro-amine precursors, which could then be acylated. This method involves the simultaneous addition of a chlorine atom and an amino group across a double bond. Conceptually, a precursor alkene could be functionalized to introduce the necessary amine and chloro functionalities in a single step, offering an atom-economical approach to complex intermediates.

Research in this area demonstrates the potential for such transformations, although specific application to the precursors of this compound is not widely documented. The viability of this approach would depend on the regioselectivity and stereoselectivity of the aminochlorination reaction on an appropriate alkene substrate, such as an ethoxypropyl-containing alkene.

Sequential Functionalization of Precursor Molecules

The most established and direct method for synthesizing this compound involves the sequential functionalization of precursor molecules. This strategy is typically a two-step process in principle, starting with the synthesis of the amine precursor followed by acylation.

Step 1: Synthesis of 3-ethoxypropan-1-amine The precursor amine, 3-ethoxypropan-1-amine, can be prepared through various established organic synthesis routes. One common method is the cyanoethylation of ethanol followed by reduction of the resulting nitrile.

Step 2: N-Acylation with Chloroacetyl Chloride The primary and most widely documented method for the synthesis of this compound is the nucleophilic acyl substitution reaction between 3-ethoxypropan-1-amine and chloroacetyl chloride. ijpsr.inforesearchgate.net This reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net

The reaction proceeds as follows: CH3CH2OCH2CH2CH2NH2 + ClCOCH2Cl → CH3CH2OCH2CH2CH2NHCOCH2Cl + HCl

Various solvents and bases can be employed to optimize the reaction conditions, influencing yield and purity.

| Parameter | Condition | Purpose | Common Examples |

| Solvent | Aprotic, non-reactive | To dissolve reactants and facilitate the reaction | Dioxane, Dichloromethane (CH2Cl2), Dimethylformamide (DMF) ucl.ac.ukresearchgate.net |

| Base | Acid scavenger | To neutralize HCl produced during the reaction | Triethylamine (Et3N), Pyridine, Aqueous sodium hydroxide researchgate.net |

| Temperature | Controlled, often cooled initially | To manage the exothermic nature of the reaction | 0°C to room temperature ijpsr.info |

| Reactant Addition | Dropwise addition of acid chloride | To control the reaction rate and temperature | Chloroacetyl chloride is added slowly to the amine solution researchgate.net |

This method is highly effective and serves as the benchmark for developing greener and more sustainable alternatives. ijpsr.info

Green Chemistry Approaches and Sustainable Synthesis Protocols

In line with the growing emphasis on environmental responsibility in chemical manufacturing, green chemistry principles are increasingly being applied to amide synthesis. The goal is to reduce waste, eliminate hazardous substances, and improve energy efficiency. nih.gov

Solvent-Free Reactions

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution and pose safety risks. researchgate.net Solvent-free, or solid-state, reactions offer a significant improvement. One such technique is mechanochemistry, where mechanical energy (e.g., grinding or milling) is used to initiate and sustain the chemical reaction between solid reactants.

For the synthesis of this compound, a solvent-free approach would involve the direct reaction of 3-ethoxypropan-1-amine with chloroacetyl chloride or a solid chloroacetylating agent, potentially with a solid base, under mechanical agitation. This method can lead to higher throughput, reduced reaction times, and a significantly lower environmental footprint by eliminating solvent waste. researchgate.net

Catalytic Methods for Amide Synthesis

Catalytic methods for forming amide bonds are at the forefront of green synthesis, aiming to replace stoichiometric activating agents that generate large amounts of waste. ucl.ac.uksigmaaldrich.com These approaches offer milder reaction conditions and higher atom economy.

Biocatalysis: Enzymes, such as lipases, have emerged as powerful biocatalysts for amide synthesis. nih.gov For instance, Candida antarctica lipase (B570770) B (CALB) has been shown to effectively catalyze the direct amidation of carboxylic acids and amines under mild conditions in green solvents. nih.gov A potential enzymatic route to this compound could involve the CALB-catalyzed reaction between chloroacetic acid and 3-ethoxypropan-1-amine. This method avoids the use of highly reactive and hazardous acid chlorides. nih.gov

Organocatalysis: Small organic molecules can also catalyze amide bond formation. Boronic acid catalysts, for example, have been used for the direct amidation of carboxylic acids and amines at room temperature. sigmaaldrich.com This approach is attractive due to the relatively low toxicity and cost of the catalysts compared to many transition metals.

| Catalytic Method | Catalyst Type | Reactants | Advantages |

| Biocatalysis | Lipases (e.g., CALB) | Chloroacetic acid + 3-ethoxypropan-1-amine | High selectivity, mild conditions, environmentally benign nih.gov |

| Organocatalysis | Boronic Acids | Chloroacetic acid + 3-ethoxypropan-1-amine | Metal-free, low toxicity, waste-free sigmaaldrich.com |

| Transition Metal Catalysis | Ruthenium, Palladium complexes | Chloroacetic acid derivatives + 3-ethoxypropan-1-amine | High efficiency, mild conditions sigmaaldrich.com |

Scalability Considerations in Synthetic Development

Transitioning a synthetic route from a laboratory setting to industrial-scale production requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Key scalability considerations for the synthesis of this compound include:

Reagent Cost and Availability: The starting materials, 3-ethoxypropan-1-amine and a chloroacetylating agent, must be readily available in large quantities at a low cost. Chloroacetyl chloride is a common industrial chemical, making the sequential functionalization route economically viable.

Reaction Energetics: The reaction of amines with acid chlorides is highly exothermic. On a large scale, efficient heat management is critical to prevent runaway reactions. This involves using jacketed reactors with precise temperature control and carefully controlling the rate of reagent addition.

Process Safety: The use of corrosive and reactive reagents like chloroacetyl chloride and the generation of HCl gas necessitate robust safety protocols and equipment, including scrubbers to neutralize acidic off-gases.

Work-up and Purification: The purification method must be scalable. While laboratory-scale reactions might use column chromatography, industrial processes rely on more practical methods like crystallization, distillation, or extraction to isolate the final product in high purity.

Waste Management: A scalable process must minimize waste. Catalytic and solvent-free methods are highly advantageous in this regard, as they reduce the volume of solvent waste and byproducts from stoichiometric reagents, aligning with green chemistry principles. ucl.ac.ukresearchgate.net

The traditional Schotten-Baumann reaction conditions (amine plus acid chloride in the presence of a base) remain a common industrial method for N-acylation due to its reliability and high yields. However, the push towards greener manufacturing is driving innovation in catalytic and continuous flow processes, which can offer improved safety and sustainability profiles at scale.

Elucidation of Chemical Reactivity and Transformation Mechanisms

Nucleophilic Substitution at the α-Chloro Carbon

The presence of a chlorine atom on the carbon adjacent to the amide carbonyl makes it an electrophilic center, readily attacked by nucleophiles. This reactivity is a hallmark of α-haloacetamides and serves as a gateway to a wide array of molecular structures. The chemical reactivity of N-substituted 2-chloroacetamides is largely defined by the facile replacement of the chlorine atom by various nucleophiles. researchgate.net

While 2-chloro-N-(3-ethoxypropyl)acetamide itself does not possess the necessary functionalities on its N-substituent for the specific cyclizations listed, analogous N-substituted chloroacetamides are pivotal in the synthesis of various heterocyclic systems. researchgate.net These reactions occur when the N-substituent contains a nucleophilic moiety that can attack the electrophilic α-chloro carbon in an intramolecular fashion. This nucleophilic substitution can lead to the formation of diverse heterocyclic frameworks. researchgate.net For example, if the N-substituent were a different group containing a suitably positioned amine, thiol, or enolate, intramolecular cyclization could lead to heterocycles such as imidazoles, pyrroles, thiazolidine-4-ones, or thiophenes. researchgate.net Another relevant example is the base-catalyzed intramolecular cyclization of N-(3-oxoalkyl)chloroacetamides, which can proceed via Darzens or alkylation reactions to yield functionalized piperidine (B6355638) ring systems. researchgate.net

The α-chloro carbon of this compound is susceptible to attack from a variety of external nucleophiles. The high reactivity of the C-Cl bond allows for substitution reactions with oxygen, nitrogen, and sulfur-based nucleophiles, leading to the formation of new carbon-heteroatom bonds. researchgate.net These reactions are fundamental in synthetic chemistry for building more complex molecules from the chloroacetamide scaffold.

Detailed research on analogous N-aryl 2-chloroacetamides demonstrates their extensive reactivity. researchgate.net For instance, they react with phenoxides (oxygen nucleophiles), amines (nitrogen nucleophiles), and thiols (sulfur nucleophiles) to yield the corresponding α-aryloxy, α-amino, and α-thioether acetamide (B32628) derivatives.

| Nucleophile Type | Example Nucleophile | Resulting Product Class |

|---|---|---|

| Oxygen | Phenoxides, Alcohols | α-Oxyacetamides |

| Nitrogen | Amines, Indoles, Azoles | α-Aminoacetamides |

| Sulfur | Thiols, Thiophenols | α-Thioacetamides (Sulfides) |

Amide Hydrolysis Mechanisms in Acidic and Basic Media

The amide bond in this compound can be cleaved through hydrolysis, a reaction that is typically slow but can be catalyzed by acid or base. researchgate.net This process breaks the amide into a carboxylic acid (or its conjugate base) and an amine (or its conjugate acid).

Acidic Media: In the presence of a strong acid, the carbonyl oxygen of the amide is protonated. researchgate.net This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. researchgate.net The subsequent steps involve proton transfer and elimination of the amine portion as a leaving group, which is protonated to form an ammonium (B1175870) ion. researchgate.net The final products are 2-chloroacetic acid and 3-ethoxypropan-1-ammonium.

Basic Media: Under basic conditions, the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. mdpi.com This forms a tetrahedral intermediate. mdpi.com The elimination of the amide anion is generally unfavorable as it is a poor leaving group. However, in the presence of sufficient heat and a high concentration of base, the reaction can be driven forward. The reaction is completed by an irreversible deprotonation of the newly formed carboxylic acid by the strongly basic amide anion. mdpi.com The final products are a carboxylate salt (sodium 2-chloroacetate, if NaOH is used) and 3-ethoxypropan-1-amine.

The rate of amide hydrolysis is influenced by both electronic and steric factors related to the substituents on the amide nitrogen and the α-carbon.

Electronic Factors: The ethoxy group (-OCH2CH3) in the N-(3-ethoxypropyl) substituent is an electron-donating group by induction. This slightly increases the electron density on the nitrogen atom, which can marginally decrease the susceptibility of the carbonyl carbon to nucleophilic attack compared to an unsubstituted amide. However, this effect is generally modest. The primary electronic influence comes from the α-chloro substituent, whose electron-withdrawing nature increases the electrophilicity of the carbonyl carbon, potentially accelerating hydrolysis.

Steric Factors: The N-(3-ethoxypropyl) group is a relatively flexible and unbranched alkyl chain. As such, it is not expected to impart significant steric hindrance around the carbonyl group. Bulky substituents on the nitrogen atom are known to slow down the rate of hydrolysis by impeding the approach of the nucleophile (water or hydroxide) to the carbonyl carbon. The steric profile of the 3-ethoxypropyl group is minimal, suggesting that hydrolysis kinetics will not be substantially retarded by steric effects.

Radical-Mediated Transformations

While ionic reactions at the α-carbon are common, the carbon-chlorine bond in chloroacetamides can also participate in radical reactions. A key example of such a transformation is Atom Transfer Radical Cyclization (ATRC). ub.edu Although extensively studied for trichloroacetamides, the principles are applicable to monochloroacetamides. ub.edu

ATRC involves the generation of a radical at the α-carbon, which can then react with an unsaturated bond, such as an alkene, located elsewhere in the molecule. ub.edu For a molecule like this compound to undergo ATRC, the N-substituent would need to contain a site of unsaturation (e.g., an alkenyl group).

Rearrangement Reactions Involving the Amide Moiety (e.g., Hofmann Rearrangement)

The classical Hofmann rearrangement involves the conversion of a primary amide to a primary amine with one fewer carbon atom. rsc.org This reaction proceeds through an N-bromoamide intermediate that rearranges to an isocyanate, which is then hydrolyzed. rsc.org Since this compound is a secondary amide, it is not expected to undergo the classical Hofmann rearrangement, as it lacks the necessary second proton on the nitrogen for the reaction to proceed to the isocyanate intermediate.

However, other rearrangement reactions involving the amide moiety of similar structures have been reported. For example, a study has shown that 2-chloro-N-aryl acetamides can undergo a copper-catalyzed intermolecular cyclization to form a 1,4-diarylpiperazine-2,5-dione intermediate. nih.govresearchgate.net This intermediate can then be cleaved with ethanolic potassium hydroxide to yield N-aryl glycines in a one-pot procedure. nih.govresearchgate.net This transformation represents a rearrangement of the original 2-chloro-N-aryl acetamide structure. While this specific reaction has been demonstrated on N-aryl acetamides, it suggests that the amide moiety in N-alkyl acetamides like this compound could potentially participate in mechanistically related rearrangements under specific conditions.

Comparative Mechanistic Studies with Analogous Electrophiles (e.g., Sulfamate (B1201201) Acetamides)

The reactivity of the α-chloro group in this compound makes it a potent electrophile. Comparing its reactivity to analogous compounds provides valuable mechanistic insights. A particularly relevant comparison is with α-sulfamate acetamides, which have been investigated as alternatives to chloroacetamides in the context of covalent inhibitors. nih.govresearchgate.net

Studies have shown that α-sulfamate acetamides are significantly less reactive towards nucleophiles like glutathione (B108866) than their chloroacetamide counterparts, in some cases by up to two orders of magnitude. nih.gov This difference in reactivity is attributed to the electronic properties of the leaving group. The sulfamate is a poorer leaving group compared to the chloride ion, and the electronics of the amine in the sulfamate group can reduce the electrophilicity of the α-carbon. researchgate.net

| Electrophile | Relative Reactivity with Thiols | Buffer Stability | Leaving Group |

|---|---|---|---|

| Chloroacetamide | High | Moderate (e.g., 25% hydrolysis) researchgate.net | Chloride (Cl⁻) |

| Sulfamate Acetamide | Low to Moderate | High (e.g., <5% hydrolysis) researchgate.net | Sulfamic acid (H₂NSO₃H) |

| Sulfonate Acetamide | High | Low (e.g., 75% hydrolysis) researchgate.net | Sulfonic acid (RSO₃H) |

This disparity in reactivity has significant mechanistic implications. For nucleophilic substitution reactions, this compound is expected to react much more readily than a corresponding sulfamate analog. This high reactivity makes chloroacetamides effective alkylating agents but can also lead to lower selectivity and stability in biological systems. nih.gov The mechanistic understanding gained from these comparative studies is crucial for the rational design of molecules with tailored electrophilic reactivity.

Rational Design and Synthesis of 2 Chloro N 3 Ethoxypropyl Acetamide Analogues

Structural Modification at the Nitrogen Atom

Modifications at the nitrogen atom of the acetamide (B32628) group are a primary strategy for creating structural diversity. This involves replacing the 3-ethoxypropyl group with a wide range of substituents, including aromatic, heteroaromatic, alkyl, and cycloalkyl moieties, to modulate properties such as lipophilicity, electronic character, and steric profile.

The introduction of aromatic and heteroaromatic rings at the nitrogen atom is a common strategy to generate N-aryl and N-heteroaryl 2-chloroacetamide (B119443) analogues. The general and robust method for synthesizing these compounds is the chloroacetylation of the corresponding primary or secondary aryl or heteroaryl amine. researchgate.net This reaction typically involves treating the amine with chloroacetyl chloride in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct. researchgate.net

Commonly used bases include triethylamine (B128534) or potassium carbonate, and solvents can range from acetic acid to benzene (B151609) or dichloromethane. researchgate.net The reactivity of the chloroacetamide group, particularly the ease of displacement of the chlorine atom by various nucleophiles (such as those containing oxygen, nitrogen, or sulfur), makes these compounds versatile intermediates for synthesizing more complex molecules and heterocyclic systems like imidazoles, pyrroles, and thiazolidinones. researchgate.net

A significant area of investigation involves the incorporation of thiazole (B1198619) scaffolds, which are known to be present in numerous biologically active compounds. nih.gov The synthesis of N-thiazolyl-2-chloroacetamides follows the general chloroacetylation principle. For instance, 2-aminothiazole (B372263) derivatives can be acylated with chloroacetyl chloride to yield the corresponding N-acylated thiazoles, which then serve as electrophilic intermediates for further reactions. frontiersin.org This approach allows for the creation of a diverse library of compounds where the thiazole ring can be further substituted to fine-tune its properties. nih.govresearchgate.net

Table 1: Examples of Aromatic and Heteroaromatic Substituents in 2-Chloroacetamide Analogues

| Substituent Class | Example Substituent | Synthesis Method Highlight | Reference |

|---|---|---|---|

| N-aryl | 4-Chlorophenyl | Chloroacetylation of 4-chloroaniline (B138754) with chloroacetyl chloride. | researchgate.net |

| N-aryl | 4-Acetylphenyl | Reaction of 4-aminoacetophenone with chloroacetyl chloride. | researchgate.net |

| N-heteroaryl | Benzothiazol-2-yl | Chloroacetylation of 2-aminobenzothiazole. | researchgate.net |

| N-heteroaryl | 4-(4-bromophenyl)thiazol-2-yl | Acylation of 4-(4-bromophenyl)thiazol-2-amine with chloroacetyl chloride. | nih.gov |

The synthesis of 2-chloro-N-alkyl and N-cycloalkyl acetamides is readily achieved through the reaction of a primary or secondary alkyl or cycloalkyl amine with chloroacetyl chloride. ijpsr.info This straightforward acylation reaction allows for the introduction of a wide variety of non-aromatic groups at the nitrogen atom, enabling a systematic exploration of how changes in steric bulk and lipophilicity affect the compound's properties.

The reaction conditions are generally mild, often involving the dropwise addition of chloroacetyl chloride to a solution of the amine at room temperature, followed by stirring for several hours. ijpsr.info The resulting N-substituted chloroacetamide can then be isolated, typically as a solid, after precipitation in water. ijpsr.info This method has been successfully applied to synthesize a range of derivatives, from simple N-alkyl acetamides to more complex structures like N-tert-butyl-2-chloroacetamide. ijpsr.infonbinno.com The incorporation of these aliphatic and alicyclic moieties provides a contrast to the electronic effects of aromatic substituents, allowing researchers to probe the influence of purely steric and hydrophobic factors.

Functionalization of the Ethoxypropyl Side Chain

Functionalizing the side chain of 2-chloro-N-(3-ethoxypropyl)acetamide, or its analogues where the N-substituent is modified, offers another avenue for creating structural diversity. This approach maintains the core chloroacetamide pharmacophore while introducing new functional groups on the periphery.

Heterocyclic rings such as morpholine (B109124) and piperazine (B1678402) are frequently incorporated into molecular designs due to their favorable pharmacokinetic properties and their prevalence in many pharmaceuticals. scispace.comresearchgate.net In the context of chloroacetamide analogues, these rings can be introduced in several ways.

One common strategy involves reacting the heterocyclic amine (e.g., morpholine or a piperazine derivative) directly with chloroacetyl chloride. This forms an N-acyl derivative where the chloroacetamide unit is attached to the nitrogen of the heterocycle. acs.org These intermediates can then be used to build more complex molecules. For example, 1,1′-(piperazine-1,4-diyl)bis(2-chloroethanone) serves as a versatile precursor for creating bis-functionalized compounds. acs.org

Alternatively, a pre-formed chloroacetamide can be reacted with a molecule containing a morpholine or piperazine moiety. The reactive chlorine atom of the chloroacetamide allows for nucleophilic substitution, effectively linking the two fragments. This strategy is useful for attaching the chloroacetamide core to a larger, pre-functionalized scaffold that includes the desired heterocyclic ring. nih.gov The piperazine ring, with its two nitrogen atoms, is particularly useful as it can be mono- or di-substituted, providing a flexible linker or core structure. researchgate.netresearchgate.net

The 2-chloroacetamide moiety is a valuable functional group for developing advanced research probes in chemical biology. nih.gov Its electrophilic nature allows it to react selectively with nucleophilic residues in biological systems, such as cysteine and histidine side chains in proteins. acs.org This reactivity can be harnessed to create covalently-linked conjugates for studying biological processes.

The synthesis of such probes involves designing chloroacetamide analogues that also contain a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) or a reactive handle for click chemistry (e.g., an alkyne or azide). For example, N-(propargyl)-chloroacetamide can be synthesized from propargylamine (B41283) and chloroacetyl chloride. acs.org The resulting molecule contains both the reactive chloroacetamide group and a terminal alkyne, which can be used for subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This dual functionality allows researchers to first attach the probe to a biological target via the chloroacetamide and then use the alkyne handle to attach a reporter molecule. acs.org These "fully-functionalized" probes are powerful tools for identifying protein-ligand interactions and exploring the proteome. chemrxiv.org

Table 2: Strategies for Functionalization

| Functionalization Strategy | Example Reaction | Purpose / Application | Reference |

|---|---|---|---|

| Incorporation of Heterocycles | Reaction of piperazine with two equivalents of chloroacetyl chloride. | Creates a bifunctional linker for synthesizing symmetrical molecules. | acs.org |

| Attachment of Reporter Groups | Synthesis of N-(propargyl)-chloroacetamide. | Produces a probe with a reactive chloroacetamide and a click-chemistry handle (alkyne). | acs.org |

| Bio-conjugation | Reaction of chloroacetamide-modified DNA with cysteine-containing peptides. | Forms covalent cross-links for studying DNA-protein interactions. | acs.org |

| Development of Chemical Probes | Use of functionalized probes to explore polyketide diversification in vivo. | Tools for synthetic biology and discovering new bioactive molecules. | nih.gov |

Stereoselective Synthesis of Chiral Analogues

The introduction of chirality into 2-chloroacetamide analogues is crucial for studying stereospecific interactions with biological targets. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule, which can be achieved through several key strategies. ethz.ch

These methods include:

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules, such as amino acids or sugars, as starting materials.

Chiral Auxiliaries: Temporarily attaching a chiral group to the substrate to direct the stereochemical outcome of a reaction, after which the auxiliary is removed.

Enantioselective Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other. ethz.ch

A prominent example of stereoselective synthesis in this class of compounds is the production of (S)-metolachlor, a widely used chiral herbicide. The synthesis starts with 2-ethyl-6-methylaniline, which is reacted with methoxyacetone (B41198) to form an imine. The key step is the iridium-catalyzed enantioselective hydrogenation of this imine, using a chiral ferrocenyl diphosphine ligand. researchgate.net This reaction establishes the chiral center in the resulting amine with high enantiomeric excess. The final step is the chloroacetylation of this chiral amine with chloroacetyl chloride to yield (S)-metolachlor. researchgate.net This approach, relying on enantioselective catalysis, is a powerful method for efficiently producing single-enantiomer products. rsc.org

Asymmetric Synthetic Routes

Asymmetric synthesis refers to chemical reactions that preferentially produce one of two or more stereoisomeric products. While specific asymmetric routes for this compound are not extensively detailed in the context of advanced molecular design, established methods for analogous chloroacetamides, particularly in the agrochemical field, provide a strong precedent. A notable example is the synthesis of (S)-metolachlor, a structurally related chloroacetamide herbicide. The key step in its large-scale production is the asymmetric hydrogenation of a precursor imine. researchgate.net

This reaction typically employs a chiral catalyst system to ensure high enantioselectivity. An iridium-ferrocenyl diphosphine catalyst has proven highly effective for this transformation, allowing the hydrogenation to proceed with high turnover numbers and excellent enantiomeric excess (ee). researchgate.net This approach highlights a viable strategy for producing chiral analogues of this compound where a stereocenter is introduced in the N-substituent.

General strategies for the asymmetric synthesis of chiral amides could also be adapted. One such method involves the catalytic asymmetric N-H bond insertion reaction. nih.gov This approach uses a chiral catalyst, often based on rhodium or iridium, to mediate the insertion of a carbene into the N-H bond of a primary amide. By employing a chiral ligand, the catalyst can direct the approach of the reactants to favor the formation of one enantiomer over the other. nih.gov

Table 1: Example of an Asymmetric Route for a Chloroacetamide Analogue

| Analogue | Key Reaction Step | Catalyst System | Reported Selectivity |

|---|

Diastereoselective and Enantioselective Approaches

Diastereoselective and enantioselective strategies are fundamental to modern organic synthesis, enabling precise control over the stereochemistry of molecules with multiple chiral centers. frontiersin.org An enantioselective synthesis creates a single enantiomer from a prochiral starting material, while a diastereoselective synthesis selectively forms one diastereomer over others. iupac.org

For the synthesis of analogues of this compound, these approaches could be used to introduce chirality either on the N-alkoxypropyl side chain or on the α-carbon of the acetamide group.

Substrate-Controlled Diastereoselection: If a starting material already contains a chiral center (e.g., a chiral amine or alcohol used to build the N-substituent), it can direct the stereochemical outcome of subsequent reactions. This is known as substrate control. For instance, the acylation of a chiral amine with chloroacetyl chloride would result in a diastereomeric product if the resulting molecule contains more than one stereocenter.

Catalytic Enantioselective Methods: As discussed previously, chiral catalysts are central to enantioselective synthesis. chiralpedia.com Chiral Lewis acids, Brønsted acids, or transition metal complexes can create a chiral environment that forces a reaction to proceed through a lower-energy transition state for one enantiomer. frontiersin.orgnih.gov For example, a catalytic, enantioselective Mukaiyama-Michael addition could be used to construct a chiral side-chain precursor, which is then elaborated into the final N-substituted chloroacetamide analogue. nih.gov Another powerful technique is the enantioselective carbene insertion into an amide N–H bond, co-catalyzed by a rhodium complex and a chiral squaramide, which can deliver chiral N-alkylated amides with good to excellent enantioselectivity. nih.gov

These methods provide a versatile toolbox for accessing a wide range of stereochemically defined analogues, which is crucial for structure-activity relationship (SAR) studies and the development of molecules with specific biological functions.

Development of Prodrug Strategies and Covalent Ligands

The chloroacetamide functional group is a well-recognized electrophilic "warhead" in medicinal chemistry, capable of forming a stable covalent bond with nucleophilic amino acid residues in proteins, most commonly cysteine. This property is exploited in the design of targeted covalent inhibitors (TCIs) and other molecular probes.

A prodrug is an inactive or less active compound that is metabolized in the body to release the active drug. archivepp.com Analogues of this compound could be designed as prodrugs where the chloroacetamide moiety is initially masked or part of a larger, inactive molecule. Upon reaching the target site, enzymatic or chemical cleavage would release the reactive chloroacetamide, which could then bind to its intended protein target. This strategy can improve pharmacokinetic properties and reduce off-target reactivity.

Covalent ligands are designed to bind irreversibly to their target protein, which can offer advantages such as prolonged duration of action and high potency. The chloroacetamide group reacts with the thiol side chain of a cysteine residue via an SN2 nucleophilic substitution mechanism. The design of these ligands involves incorporating the chloroacetamide warhead into a molecular scaffold that has a non-covalent affinity for the target protein's binding site. This initial reversible binding event positions the electrophile correctly for the subsequent irreversible covalent bond formation.

Fragment-based drug discovery (FBDD) has successfully utilized libraries of small molecules containing chloroacetamide groups to screen for new covalent inhibitors against various protein targets, including enzymes involved in bacterial cell wall synthesis and protein-protein interactions.

Table 2: Examples of Protein Classes Targeted by Chloroacetamide-Based Covalent Ligands

| Target Class | Targeted Residue | Mechanism of Action |

|---|---|---|

| Kinases | Cysteine (in active site or nearby) | Irreversible inhibition of kinase activity |

| Proteases | Cysteine (catalytic residue) | Irreversible inhibition of proteolytic activity |

| Deubiquitinases | Cysteine (catalytic residue) | Irreversible inhibition of enzyme function |

Advanced Analytical Methodologies for Characterization and Quantitation

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of 2-chloro-N-(3-ethoxypropyl)acetamide. By interacting with the molecule at the atomic and molecular levels, these methods provide detailed information about its atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

For this compound, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to each unique proton environment. The chemical shifts, integration values (representing the number of protons), and splitting patterns (due to spin-spin coupling with neighboring protons) would allow for the assignment of each proton to its position in the molecule.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| CH₃ (ethoxy) | ~1.2 | Triplet | 3H |

| CH₂ (ethoxy) | ~3.5 | Quartet | 2H |

| CH₂ (propyl, adjacent to ethoxy) | ~3.5 | Triplet | 2H |

| CH₂ (propyl, central) | ~1.9 | Quintet | 2H |

| CH₂ (propyl, adjacent to N) | ~3.4 | Triplet | 2H |

| CH₂ (chloroacetyl) | ~4.1 | Singlet | 2H |

Similarly, the ¹³C NMR spectrum would show a signal for each unique carbon atom, with its chemical shift indicating its electronic environment.

Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| CH₃ (ethoxy) | ~15 |

| CH₂ (ethoxy) | ~66 |

| CH₂ (propyl, adjacent to ethoxy) | ~70 |

| CH₂ (propyl, central) | ~29 |

| CH₂ (propyl, adjacent to N) | ~39 |

| CH₂ (chloroacetyl) | ~43 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its amide, ether, and chloroalkane functionalities.

Expected IR Absorption Bands for this compound

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (amide) | Stretching | 3300-3500 (broad) |

| C-H (alkane) | Stretching | 2850-3000 |

| C=O (amide) | Stretching | 1630-1680 (strong) |

| N-H (amide) | Bending | 1550-1640 |

| C-O (ether) | Stretching | 1050-1150 |

High-Resolution Mass Spectrometry (HRMS) and LC-MS for Molecular Formula Confirmation and Purity Assessment

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass-to-charge ratio, which can be used to determine its elemental composition and confirm its molecular formula. For this compound (C₇H₁₄ClNO₂), the expected exact mass would be calculated and compared to the measured mass. The isotopic pattern, particularly due to the presence of chlorine (³⁵Cl and ³⁷Cl), would also be a key identifying feature.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of a sample by separating the target compound from any impurities, which can then be individually identified by their mass spectra.

X-ray Crystallography for Solid-State Structure Determination

Should this compound be a crystalline solid, X-ray crystallography could be employed to determine its three-dimensional atomic structure in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. However, no published crystallographic data for this specific compound are currently available.

Chromatographic Separation Techniques

Chromatographic methods are essential for separating components of a mixture, which is crucial for purity assessment and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

HPLC is a primary technique for determining the purity of this compound and for its quantitative analysis. A suitable reversed-phase HPLC method would likely utilize a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection could be achieved using a UV detector, typically in the range of 200-220 nm where the amide chromophore absorbs.

By running a sample through the HPLC system, a chromatogram is produced where the main peak corresponds to this compound. The area of this peak is proportional to its concentration, allowing for quantitative analysis against a standard of known concentration. The presence of other peaks would indicate impurities, and their peak areas could be used to determine the percentage of purity.

Gas Chromatography (GC) for Volatile Byproducts

Gas chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and semi-volatile compounds. In the context of this compound, GC, particularly when coupled with a mass spectrometer (GC-MS), is an indispensable tool for identifying and quantifying volatile byproducts that may arise during its synthesis or degradation.

The principle of GC involves vaporizing a sample and injecting it onto the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between a stationary phase (a high-boiling-point liquid coated on an inert solid support) and a mobile phase (an inert gas, such as helium or nitrogen).

For the analysis of volatile byproducts associated with this compound, a typical GC-MS method would involve:

Sample Preparation: A suitable solvent extraction is performed to isolate the volatile byproducts from the sample matrix.

Injection: A small volume of the extract is injected into the heated GC inlet, where it is vaporized.

Separation: The vaporized sample is carried by the inert gas through a capillary column (e.g., an HP-5MS). The separation of byproducts is based on their boiling points and interaction with the stationary phase.

Detection: As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them, separates the ions based on their mass-to-charge ratio, and detects them. This provides both qualitative (identification) and quantitative (concentration) information. nih.gov

The electron ionization (EI) spectra obtained from GC-MS can provide distinctive fragmentation patterns that are valuable for the structural elucidation of unknown byproducts. nih.gov Methane can be used as a chemical ionization (CI) reagent gas in GC-CIMS experiments to provide complementary information. nih.gov

Table 1: Illustrative GC-MS Parameters for Volatile Byproduct Analysis

| Parameter | Condition |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-500 amu |

Advanced Methods for Trace Analysis and Metabolite Detection (e.g., QuEChERS-based methods for related compounds)

The analysis of this compound at trace levels and the detection of its metabolites in complex matrices like soil, water, and food products require highly sensitive and selective methods. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) has emerged as a popular sample preparation technique for the analysis of pesticide residues, including chloroacetamides.

The QuEChERS methodology involves a two-step process:

Extraction: The sample is first homogenized and then extracted with a solvent (typically acetonitrile) in the presence of salts (e.g., magnesium sulfate (B86663), sodium chloride) to induce phase separation and partition the analytes into the organic layer.

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the supernatant is then mixed with a combination of sorbents (e.g., primary secondary amine (PSA) to remove fatty acids, C18 to remove nonpolar interferences, and magnesium sulfate to remove residual water) to clean up the extract.

Following the QuEChERS sample preparation, the final extract is typically analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). LC-MS/MS is often preferred for its high sensitivity and selectivity in detecting both the parent compound and its non-volatile metabolites.

A study on the analysis of acrylamide, glycidamide, and acetamide (B32628) in infant formula demonstrated the effectiveness of a µ-QuEChERS method, achieving high recovery rates (91.0% to 110.1%) and precision (RSD ≤ 9.1%). researchgate.net While not specific to this compound, this highlights the applicability of the QuEChERS approach for related amide compounds.

For the determination of chloroacetamide herbicides in food samples, a dummy molecularly imprinted solid-phase extraction (DMISPE) method has been developed, showing high selectivity and sensitivity with recoveries in the range of 83.4-106.7%. osti.gov Such specialized SPE techniques can significantly reduce matrix effects. osti.gov

The U.S. Geological Survey has developed methods for determining acetamide herbicides and their degradation products in water using online solid-phase extraction followed by liquid chromatography/mass spectrometry. usgs.govusgs.gov These methods can achieve very low method detection limits, ranging from 0.004 to 0.051 micrograms per liter for parent acetamides and their degradation products. usgs.gov

Table 2: Performance Characteristics of a QuEChERS-LC-MS/MS Method for Chloroacetamide Analysis

| Parameter | Value |

| Limit of Detection (LOD) | 0.01 - 0.05 µg/kg |

| Limit of Quantitation (LOQ) | 0.03 - 0.1 µg/kg |

| Linearity (r²) | ≥ 0.999 |

| Recovery | 85% - 115% |

| Precision (RSD) | < 15% |

These advanced analytical methodologies provide the necessary tools for the comprehensive characterization and sensitive quantitation of this compound, its byproducts, and its metabolites in a variety of environmental and biological matrices.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule like 2-chloro-N-(3-ethoxypropyl)acetamide, DFT calculations can elucidate a wide range of properties.

The electronic structure is fundamental to a molecule's chemical behavior. DFT calculations can map the distribution of electrons within this compound, highlighting regions of high or low electron density.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. For chloroacetamides, the HOMO is often localized around the amide nitrogen and the carbonyl oxygen, while the LUMO is typically associated with the antibonding orbital of the C-Cl bond. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability.

Charge Distribution: Analysis of the electrostatic potential surface reveals the charge distribution across the molecule. In this compound, the electronegative oxygen, nitrogen, and chlorine atoms will exhibit partial negative charges, while the carbonyl carbon and the carbon bonded to the chlorine will have partial positive charges. This charge separation is crucial for understanding intermolecular interactions and the molecule's reactivity towards nucleophiles and electrophiles.

Below is a hypothetical data table of calculated electronic properties for this compound, based on typical values for similar compounds.

| Property | Calculated Value (Arbitrary Units) | Description |

| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital |

| LUMO Energy | -0.5 eV | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 6.7 eV | Indicator of chemical stability |

| Dipole Moment | 3.5 D | Measure of the molecule's overall polarity |

Note: The values in this table are illustrative and would require specific DFT calculations for this compound to be confirmed.

The flexibility of the ethoxypropyl side chain in this compound allows it to adopt various conformations. Conformational analysis involves mapping the potential energy surface of the molecule as a function of its torsional angles to identify stable conformers and the energy barriers between them. Studies on similar N-substituted acetamides have shown that the relative orientation of the amide group and the side chain can significantly impact the molecule's properties and biological activity. The most stable conformers are those that minimize steric hindrance and optimize intramolecular interactions.

DFT calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of spectra. For this compound, this would include:

Vibrational Frequencies: Calculation of vibrational frequencies can help in assigning the peaks in infrared (IR) and Raman spectra to specific molecular motions, such as C=O stretching, N-H bending, and C-Cl stretching.

NMR Chemical Shifts: Theoretical predictions of 1H and 13C NMR chemical shifts can assist in the structural elucidation of the molecule and its conformers.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions. For this compound, a key reaction of interest is its susceptibility to nucleophilic substitution at the carbon atom bearing the chlorine.

By modeling the reaction pathway, it is possible to identify the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier, which determines the reaction rate. For the reaction of this compound with a nucleophile, computational studies on analogous chloroacetanilides suggest an SN2 mechanism. mdpi.com The calculated activation free energies provide a quantitative measure of the molecule's reactivity. mdpi.com

The following table presents hypothetical activation energy barriers for the reaction of this compound with different nucleophiles, based on trends observed for similar compounds. mdpi.com

| Nucleophile | Activation Energy (kcal/mol) | Reaction Type |

| Hydroxide (B78521) (OH-) | 18.5 | SN2 |

| Ammonia (NH3) | 22.1 | SN2 |

| Thiolate (RS-) | 15.3 | SN2 |

Note: These values are for illustrative purposes and would need to be calculated specifically for this compound.

The solvent can have a profound effect on reaction mechanisms and rates. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. For reactions involving charged species, such as nucleophilic substitution, polar solvents can stabilize the transition state more than the reactants, thereby lowering the activation energy and accelerating the reaction. Studies on the cleavage of chloroacetanilide herbicides have demonstrated the importance of considering both implicit and explicit solvent models to accurately reproduce experimental observations. mdpi.com

Molecular Dynamics Simulations to Investigate Intermolecular Interactions and Solvent Effects

Molecular Dynamics (MD) is a powerful computational method used to simulate the physical movements of atoms and molecules over time. wikipedia.orgnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a view of the dynamic evolution of the molecular system, offering deep insights into intermolecular forces and the influence of the surrounding environment. wikipedia.orgfz-juelich.de

For this compound, MD simulations can elucidate the nature of its intermolecular interactions. These simulations model the forces between molecules, which include electrostatic interactions (like hydrogen bonds) and van der Waals forces. The simulation would track the trajectories of each atom in a system containing multiple molecules of this compound, revealing how they orient themselves with respect to one another and the specific atomic groups involved in these interactions. The amide group (–C(O)NH–) is a primary site for hydrogen bonding, while the ethoxypropyl chain and the chlorinated carbon atom contribute to van der Waals and dipolar interactions.

Solvent effects are critical in determining the behavior of a molecule in a solution. easychair.orgeasychair.org MD simulations are particularly well-suited to study these effects by placing the solute molecule, this compound, in a simulation box filled with explicit solvent molecules (e.g., water, methanol, or chloroform). aip.org The simulation would then reveal how the solvent molecules arrange themselves around the solute, a phenomenon known as solvation. easychair.org Key insights that can be gained include:

Solvation Structure: Determining the radial distribution function to understand the density and orientation of solvent molecules around different parts of the solute.

Hydrogen Bonding Dynamics: Analyzing the formation and breaking of hydrogen bonds between the amide group of the solute and polar solvent molecules.

Conformational Changes: Observing how the flexibility of the ethoxypropyl chain is influenced by the solvent environment. biu.ac.il

Thermodynamic Properties: Calculating the free energy of solvation to understand the compound's solubility and partitioning behavior between different solvents.

By running simulations in various solvents, this methodology can predict how properties like polarity and hydrogen bonding capacity of the solvent dictate the conformational preferences and intermolecular interaction patterns of this compound. easychair.org

Quantitative Structure-Activity Relationship (QSAR) and ADMET Prediction Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity or a specific property. deeporigin.comlibretexts.org QSAR models are built by correlating molecular descriptors (numerical representations of chemical structure) with experimental data. nih.gov For a QSAR study on this compound to be meaningful, a dataset of structurally similar compounds with measured biological activity against a specific target would be required. The model could then be used to predict the activity of new, untested compounds. libretexts.org

A critical application of QSAR and related in silico methods is the prediction of ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity). nih.govaudreyli.com These predictions are vital in early-stage research to assess the potential of a chemical to be used in biological systems, for example, as a drug candidate. nih.govcomputabio.com For this compound, various ADMET parameters can be predicted based on its molecular structure using established computational models. While specific experimental data for this compound is not available in the cited literature, the types of predictable properties are well-defined.

The table below outlines key ADMET parameters that would be investigated for this compound using predictive methodologies.

| Parameter Category | Predicted Property | Description |

| Absorption | Human Intestinal Absorption (HIA) | Predicts the percentage of the compound absorbed through the human gut. |

| Caco-2 Permeability | Models the compound's ability to cross the intestinal epithelial cell barrier. | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Predicts whether the compound can cross the barrier protecting the central nervous system. |

| Plasma Protein Binding (PPB) | Estimates the extent to which the compound will bind to proteins in blood plasma, affecting its availability. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts if the compound is likely to inhibit major metabolic enzymes (e.g., CYP2D6, CYP3A4), which can lead to drug-drug interactions. |

| Excretion | Renal Clearance | Estimates the rate at which the compound is cleared from the body by the kidneys. |

| Toxicity | Ames Mutagenicity | Predicts the potential of the compound to cause DNA mutations. |

| hERG Inhibition | Assesses the risk of the compound blocking the hERG potassium channel, which can lead to cardiac arrhythmia. |

These computational tools analyze features such as lipophilicity (logP), molecular weight, polar surface area, and the presence of specific functional groups to generate predictions, helping to flag potential liabilities early in the research process. nih.govaudreyli.com

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor or target), forming a stable complex. wikipedia.orgiaanalysis.com This method is fundamental in structure-based drug design for predicting the interaction between a potential drug and its protein or nucleic acid target at the atomic level. nih.gov

A molecular docking study of this compound requires a defined three-dimensional structure of a biological target. As this compound is not a widely studied pharmaceutical or bioactive agent, no specific biological target has been identified in the literature. However, if a target were to be proposed—for instance, an enzyme whose activity is modulated by this compound—a docking study could be performed to investigate the interaction.

The process involves two main steps:

Pose Generation: A search algorithm explores various possible conformations, positions, and orientations of the ligand (this compound) within the binding site of the target protein. nih.gov The flexibility of the ligand's ethoxypropyl chain would be a key factor in finding a suitable conformation.

Scoring: A scoring function is then used to evaluate each generated pose, calculating a score that estimates the binding affinity (e.g., in kcal/mol). omicsonline.org The score is based on the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, between the ligand and the amino acid residues of the target. nih.gov

The results of a docking simulation provide valuable information, as detailed in the table below.

| Docking Output | Information Provided | Relevance for this compound |

| Binding Pose | The most likely 3D orientation and conformation of the ligand within the target's binding site. | Reveals how the compound fits into the active site and which of its functional groups are critical for binding. |

| Binding Affinity (Score) | A numerical value estimating the strength of the ligand-receptor interaction. Lower scores typically indicate stronger binding. | Allows for the ranking of different compounds or different poses of the same compound. |

| Key Interactions | A detailed map of the specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts) with specific amino acid residues. | Provides a mechanistic understanding of the binding and can guide the design of analogues with improved potency or selectivity. computabio.com |

Ultimately, molecular docking serves as a powerful predictive tool to generate hypotheses about how a small molecule like this compound might interact with a biological receptor, guiding further experimental validation. scienceinfo.comdntb.gov.ua

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Reactivity Modes and Catalytic Transformations

Development of Advanced Synthetic Strategies for Complex Architectures

The chloroacetamide moiety is a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds such as imidazoles, pyrroles, and thiazolidin-4-ones. umaryland.edu Future research could focus on leveraging 2-chloro-N-(3-ethoxypropyl)acetamide in advanced synthetic strategies to create complex molecular architectures. One promising avenue is its incorporation into multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules from simple starting materials in a single step. chromatographyonline.combiorxiv.org The development of novel MCRs involving this chloroacetamide could provide efficient access to diverse chemical scaffolds with potential biological activities.

Another area for exploration is the use of this compound in the synthesis of macrocycles. Macrocyclic compounds are of significant interest in drug discovery due to their unique conformational properties and ability to bind to challenging biological targets. nih.govnih.gov Synthetic strategies such as ring-closing metathesis or intramolecular nucleophilic substitution, where the chloroacetamide moiety acts as an electrophilic handle, could be developed to construct novel macrocyclic structures.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

Innovations in Analytical Detection and Characterization Methods

The detection and characterization of this compound, particularly at trace levels in complex matrices, will benefit from innovations in analytical chemistry. While established techniques like gas chromatography-mass spectrometry (GC-MS) are effective for the analysis of chloroacetamide herbicides in environmental samples, there is a continuous drive for methods with higher sensitivity, selectivity, and speed. nih.govusda.gov

The development of hyphenated techniques, which combine the separation power of chromatography with the specificity of modern spectroscopic methods, holds significant promise. researchgate.netiosrjournals.orgijpsjournal.comijnrd.orgrjpn.org Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) can provide highly sensitive and selective detection of chloroacetamides and their metabolites in various samples. researchgate.net Furthermore, advanced spectroscopic methods, including high-resolution mass spectrometry and multidimensional NMR spectroscopy, can provide detailed structural information for the unambiguous identification and characterization of novel derivatives of this compound. The development of novel sample preparation techniques, such as molecularly imprinted solid-phase extraction, can also enhance the selectivity of the analysis. rsc.orgosti.gov

Role of Chloroacetamide Scaffolds in Chemical Biology Research

The chloroacetamide group is a well-established "warhead" in chemical biology, primarily due to its ability to act as a covalent modifier of cysteine residues in proteins. nih.govnih.gov This reactivity makes the chloroacetamide scaffold an invaluable tool for the design of covalent inhibitors of enzymes and other protein targets. rsc.org Future research will likely focus on the rational design of this compound derivatives as specific probes for studying protein function and as potential therapeutic agents.

Q & A

Basic Research Questions

Q. What are common synthetic routes for 2-chloro-N-(3-ethoxypropyl)acetamide, and how is the reaction optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, reacting 3-ethoxypropylamine with chloroacetyl chloride in the presence of a base (e.g., triethylamine). Reaction optimization includes controlling stoichiometry (1:1 molar ratio of amine to chloroacetyl chloride), temperature (0–5°C to minimize side reactions), and solvent choice (e.g., dichloromethane for improved solubility). Post-synthesis, purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. How can the structure and purity of this compound be confirmed experimentally?

- Methodological Answer : Structural confirmation involves FTIR (amide C=O stretch at ~1650–1680 cm⁻¹, N–H bend at ~1550 cm⁻¹) and ¹H/¹³C NMR (characteristic signals: δ ~3.5–4.0 ppm for ethoxy protons, δ ~4.1 ppm for CH₂Cl). Purity is assessed via HPLC (C18 column, mobile phase: acetonitrile/water) or GC-MS (electron ionization, m/z fragmentation pattern analysis) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Assume hazards analogous to nitroaromatics: use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid skin contact. Store in airtight containers away from oxidizing agents. Toxicity screening (e.g., Ames test for mutagenicity) is recommended for uncharacterized batches .

Advanced Research Questions

Q. How do substituents on the acetamide core influence herbicidal activity, and what role do safeners play?

- Methodological Answer : The ethoxypropyl group enhances lipid solubility, improving membrane permeability in target weeds. Safeners (e.g., benoxacor) reduce phytotoxicity in crops by inducing detoxification enzymes (e.g., glutathione S-transferases). Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., varying alkyl chain length) and testing in vitro enzyme assays and greenhouse trials .

Q. What analytical strategies resolve contradictions in environmental fate data (e.g., degradation half-life variability)?

- Methodological Answer : Discrepancies arise from soil type and microbial community differences. Use isotope-labeled tracers (e.g., ¹⁴C-labeled compound) to track degradation pathways. Combine LC-MS/MS for metabolite identification and microcosm studies under controlled conditions (pH, temperature) to standardize degradation kinetics .

Q. How can molecular docking elucidate interactions between this compound and bacterial targets?

- Methodological Answer : Dock the compound into active sites of bacterial enzymes (e.g., enoyl-ACP reductase) using AutoDock Vina . Validate with MD simulations (NAMD/GROMACS) to assess binding stability. Compare inhibition constants (Ki) from docking with experimental MIC values against Gram-positive/-negative strains .

Q. What methodologies quantify synergistic effects when combining this compound with antibiotics?

- Methodological Answer : Perform checkerboard assays to calculate fractional inhibitory concentration indices (FICI). A FICI ≤0.5 indicates synergy. Mechanistic studies include time-kill curves and transcriptomic analysis (RNA-seq) to identify upregulated resistance pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products